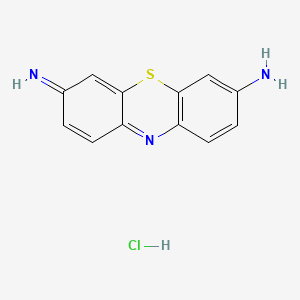

7-Iminophenothiazin-3-amine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Iminophenothiazin-3-amine;hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 263.75 g/mol. This compound features a phenothiazine core, which is characterized by a sulfur atom and nitrogen atoms within a fused ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications and synthesis processes .

Thrombin's mechanism of action is multifaceted. Here are some key aspects:

- Fibrinogen Cleavage: As mentioned earlier, thrombin cleaves fibrinogen at specific sites, inducing fibrin polymerization. This enzymatic activity is crucial for clot formation [].

- Platelet Activation: Thrombin also interacts with platelet receptors, promoting platelet aggregation and further strengthening the clot [].

- Regulation of Coagulation: Interestingly, thrombin plays a dual role. While it promotes clotting, it also participates in anticoagulant pathways by activating protein C, which degrades clotting factors, preventing excessive clot formation [].

Thrombin is a potent hemostatic agent and should be handled with caution in a research setting.

- Thrombotic Risks: Direct exposure to thrombin can induce unwanted clot formation, posing a risk of thrombosis (blood clot formation within a blood vessel).

- Respiratory Issues: Inhalation of thrombin dust can irritate the respiratory system.

Understanding Blood Coagulation Dynamics

Thrombin generation assays (TGA) utilize thrombin as a key component to assess the overall efficiency and functionality of the coagulation cascade. Unlike traditional coagulation tests, TGA provides a dynamic picture of thrombin formation and inhibition throughout the clotting process. This allows researchers to investigate how different factors, such as deficiencies in clotting proteins, medications, or diseases, affect thrombin generation and ultimately clot formation.

These assays have been instrumental in:

- Basic research on blood coagulation: Studying the mechanisms and regulation of thrombin activation and inhibition helps us understand the intricate pathways involved in hemostasis.

- Investigating novel anticoagulants: Researchers can evaluate the efficacy of new drugs designed to inhibit thrombin activity or generation in preventing thrombosis.

Studying Hematological Disorders

Thrombin plays a critical role in both healthy blood clotting and pathological thrombosis. Research on thrombin helps us understand the underlying mechanisms of bleeding and clotting disorders:

- Bleeding disorders: In conditions like hemophilia, where there's a deficiency in clotting factors, thrombin generation is impaired. Studying thrombin's role helps researchers develop therapies that improve clot formation in these patients.

- Thrombosis: Excessive thrombin generation can lead to blood clots forming in healthy blood vessels, causing conditions like deep vein thrombosis (DVT) or pulmonary embolism (PE). Research focuses on understanding how to regulate thrombin activity to prevent these complications.

Investigating Thrombin's Other Functions

Beyond its role in hemostasis, thrombin exhibits various biological activities that are being explored in research:

- Wound healing: Thrombin promotes cell migration and proliferation, processes crucial for wound closure [].

- Angiogenesis: Thrombin can influence the growth of new blood vessels, an area of interest in research on tissue regeneration and wound healing.

- Cancer biology: Studies suggest thrombin may be involved in tumor cell proliferation and metastasis, making it a potential target for cancer therapies.

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation: The amine can react with acyl chlorides to form amides, which can be useful for synthesizing derivatives with enhanced biological activity.

- Reduction Reactions: The imino group may be reduced to an amine under appropriate conditions, altering its reactivity and potential applications .

7-Iminophenothiazin-3-amine;hydrochloride has been investigated for several biological activities:

- Antimicrobial Properties: Studies suggest that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Antioxidant Activity: It has shown promise as an antioxidant, which could have implications in preventing oxidative stress-related diseases.

- Psychotropic Effects: Given its structural similarity to known psychotropic agents, it may also possess psychoactive properties that warrant further exploration .

Several synthetic routes have been developed for 7-Iminophenothiazin-3-amine;hydrochloride:

- Condensation Reactions: The synthesis often begins with the condensation of phenothiazine derivatives with appropriate aldehydes or ketones to form the imino compound.

- Reduction of Phenothiazine Derivatives: Starting from phenothiazine, selective reduction can yield the desired amine structure.

- Salt Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid, enhancing its solubility and stability .

The applications of 7-Iminophenothiazin-3-amine;hydrochloride span various fields:

- Pharmaceuticals: Its potential as an antimicrobial and antioxidant makes it a candidate for drug development.

- Research: Used as a building block in organic synthesis, particularly in the development of complex molecules with biological activity.

- Chemical Probes: It may serve as a chemical probe in biological studies to explore mechanisms of action related to its bioactivity .

Interaction studies involving 7-Iminophenothiazin-3-amine;hydrochloride focus on its effects on various biological systems:

- Enzyme Inhibition: Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Receptor Binding Studies: Investigations into its binding affinity to specific receptors are ongoing, particularly those associated with neurotransmitter systems .

Several compounds share structural similarities with 7-Iminophenothiazin-3-amine;hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 9-Iminophenothiazin-3-amine | 89835-90-5 | Similar structure but different substitution pattern |

| 7-Iminophenoxazin-3-amine | 63517-17-9 | Contains an oxygen atom instead of sulfur |

| 3-Imino-3H-phenothiazin-7-amine | 63576-7 | A related compound that may exhibit similar activity |

Uniqueness of 7-Iminophenothiazin-3-amine;hydrochloride

What sets 7-Iminophenothiazin-3-amine;hydrochloride apart from these similar compounds is its distinct pharmacological profile and potential applications in treating infections and oxidative stress-related conditions. Its unique structural features contribute to its specific interactions within biological systems, making it a valuable subject for further research and development in medicinal chemistry .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Drug Indication

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).